molecular formula C26H32O7 B161315 Strobilurin E CAS No. 126572-77-8

Strobilurin E

Cat. No.: B161315
CAS No.: 126572-77-8
M. Wt: 456.5 g/mol
InChI Key: UKZBFRLDRGPOEJ-JZMZRJBLSA-N
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Description

Strobilurin E is a natural antifungal compound originating from Basidiomycete fungi, including Crepidotus fulvotomentosus and Favolaschia species . It belongs to the larger class of QoI (Quinone outside Inhibitor) fungicides, which share a highly specific mode of action by targeting mitochondrial respiration in fungal cells . Specifically, this compound binds to the quinol oxidation (Qo) site of the cytochrome bc1 complex, thereby blocking electron transfer and preventing the generation of cellular energy (ATP) . This disruption of energy metabolism leads to fungal death, making compounds in this class highly effective against a broad spectrum of plant pathogens . As a foundational molecule, this compound provides significant research value for studying the evolution, structure-activity relationships, and ecological roles of natural antifungal agents . Research into this natural product and its synthetic analogs has been crucial for the development of commercial agricultural fungicides, which were optimized for improved stability and efficacy . The study of this compound is also critical in the field of resistance management, as single-point mutations in the target site can lead to qualitative fungicide resistance, a well-documented challenge with QoI fungicides . This product is intended for research applications only, providing scientists with a high-quality standard for biochemical and phytopathological studies.

Properties

CAS No.

126572-77-8

Molecular Formula

C26H32O7

Molecular Weight

456.5 g/mol

IUPAC Name

methyl (2E,3Z,5E)-6-[(2R,4S)-5,5-dimethyl-2-(2-methylprop-1-enyl)spiro[1,3-dioxolane-4,3'-2H-1,4-benzodioxine]-6'-yl]-2-(methoxymethylidene)-3-methylhexa-3,5-dienoate

InChI

InChI=1S/C26H32O7/c1-17(2)13-23-32-25(4,5)26(33-23)16-30-21-12-11-19(14-22(21)31-26)10-8-9-18(3)20(15-28-6)24(27)29-7/h8-15,23H,16H2,1-7H3/b10-8+,18-9-,20-15+/t23-,26+/m1/s1

InChI Key

UKZBFRLDRGPOEJ-JZMZRJBLSA-N

SMILES

CC(=CC1OC(C2(O1)COC3=C(O2)C=C(C=C3)C=CC=C(C)C(=COC)C(=O)OC)(C)C)C

Isomeric SMILES

CC(=C[C@H]1O[C@@]2(COC3=C(O2)C=C(C=C3)/C=C/C=C(/C)\C(=C/OC)\C(=O)OC)C(O1)(C)C)C

Canonical SMILES

CC(=CC1OC(C2(O1)COC3=C(O2)C=C(C=C3)C=CC=C(C)C(=COC)C(=O)OC)(C)C)C

Synonyms

Strobilurin E

Origin of Product

United States

Scientific Research Applications

Agricultural Applications

1.1 Fungicidal Properties

Strobilurin E is primarily recognized for its fungicidal activity. It belongs to the strobilurin class of fungicides, which inhibit mitochondrial respiration by binding to the quinol oxidation site (Qo site) of cytochrome b. This mechanism effectively disrupts the energy production of fungal pathogens, making it a potent agent against various plant diseases.

  • Fungal Pathogens Targeted : this compound has shown efficacy against a range of plant pathogens, including:
    • Sclerotinia sclerotiorum
    • Pyricularia oryzae
    • Other significant fungal species affecting crops .

1.2 Enhancing Crop Yield and Nitrogen Use Efficiency

Research indicates that strobilurin treatments can enhance nitrogen use efficiency (NUE) in crops such as durum wheat. In a study conducted under Mediterranean conditions, this compound treatment allowed for a reduction in nitrogen fertilizer application while maintaining or even improving crop yields. This is particularly beneficial in the context of climate change, where water scarcity and nutrient management are critical concerns .

Treatment TypeNitrogen Application Rate (kg/ha)Effect on YieldNUE Improvement
Control120BaselineBaseline
This compound90IncreasedHigher NUE

Environmental Applications

2.1 Bioremediation Potential

This compound's degradation by microorganisms presents an opportunity for bioremediation efforts. Studies have identified specific strains capable of degrading strobilurins, thereby reducing their environmental impact. For instance, certain Bacillus and Pseudomonas species have demonstrated effective degradation pathways for strobilurins, which could be harnessed to mitigate contamination in agricultural runoff .

  • Microbial Strains Identified :
    • Bacillus amyloliquefaciens
    • Pseudomonas fluorescens

These findings suggest that integrating this compound into sustainable agricultural practices could help manage pesticide residues in ecosystems.

Case Studies and Research Findings

3.1 Case Study: Dual-Active Antifungal Agents

Recent research has explored the synthesis of dual-active antifungal agents that combine strobilurin-like properties with other fungicidal mechanisms (e.g., succinate dehydrogenase inhibitors). These hybrids showed enhanced efficacy against common plant pathogens and reduced resistance development compared to traditional fungicides .

3.2 Field Trials and Efficacy Studies

Field trials have demonstrated that this compound can significantly reduce disease incidence in crops while promoting healthy growth under stress conditions. For example, trials on wheat and other cereals indicated improved resistance to fungal infections when treated with strobilurin-based products compared to untreated controls .

Comparison with Similar Compounds

Comparison with Similar Compounds

Strobilurins are divided into natural and synthetic categories, with structural variations influencing their stability, spectrum, and resistance profiles. Below is a comparative analysis of Strobilurin E and key analogues:

Table 1. Structural and Functional Comparison of this compound with Selected Analogues

Compound Source/Origin Key Structural Features Antifungal Activity Spectrum Resistance Mechanisms Photostability
This compound Crepidotus fulvotomentosus (natural) (E)-β-methoxyacrylate, triene system Broad (Ascomycota, Basidiomycota) Cytochrome b mutations (e.g., G143A), AOX activation Low
Strobilurin A Strobilurus tenacellus (natural) (E)-β-methoxyacrylate, triene system Narrow (yeast, filamentous fungi) High photolability limits field use Low
Azoxystrobin Synthetic (derived from Strobilurin A) β-methoxyacrylate, pyrimidine ring Broad (Oomycota, Ascomycota, Basidiomycota) G143A mutation, AOX pathway High
Oudemansin B Xerula pudens (natural) (E)-β-methoxyacrylate, aromatic substituent Broad (phytopathogenic fungi) Similar to this compound Moderate
Strobilurin N Mycena crocata (natural) Modified β-methoxyacrylate, lactone group No antifungal activity N/A N/A
Kresoxim-methyl Synthetic (BASF) Methoxyimino acetate, methyl group Broad (rusts, powdery mildews) G143A mutation, F129L substitution High

Structural and Functional Insights

  • Pharmacophore Dependency : All active strobilurins require the (E)-β-methoxyacrylate group for binding to the Qo site. Modifications to this moiety (e.g., lactonization in Strobilurin N) abolish activity .
  • Synthetic Optimization : Azoxystrobin and kresoxim-methyl replaced the triene system with aromatic rings (pyrimidine, benzene) to enhance photostability and systemic translocation .
  • Resistance Mechanisms : Pathogens like Magnaporthe oryzae evade strobilurins via cytochrome b mutations (e.g., G143A) or upregulating alternative oxidase (AOX) to bypass Complex III inhibition . This compound is equally susceptible to these mechanisms .

Efficacy Against Key Pathogens

  • This compound : Effective against Aspergillus fumigatus and Trichophyton mentagrophytes but less potent against Botrytis cinerea due to AOX activation .
  • Azoxystrobin : Broad-spectrum activity, including Phytophthora infestans and Puccinia spp., but resistance is widespread in Blumeria graminis .
  • Oudemansin B : Comparable to this compound in inhibiting Pyricularia grisea but requires higher concentrations .

Resistance Management

  • Natural Compounds : this compound and Oudemansin B face rapid resistance due to their natural origin and single-site targeting.
  • Synthetics : Azoxystrobin’s pyrimidine ring improves binding affinity, delaying resistance. However, cross-resistance occurs in fungi with AOX pathways .

Preparation Methods

Initial Condensation and Potassium Salt Formation

The foundational synthesis of Strobilurin E begins with the condensation of cinnamaldehyde and 2-oxobutyric acid in methanolic potassium hydroxide (KOH). This reaction produces the potassium salt of 3(Z),5(E)-3-methyl-2-oxo-6-phenyl-3,5-hexadienic acid (Compound 3), a critical intermediate. The reaction is conducted under nitrogen at controlled temperatures (10–45°C), with the product precipitating as a red crystalline solid. Key parameters include:

  • Molar ratios : 1:1 cinnamaldehyde to 2-oxobutyric acid.

  • Temperature control : Gradual heating prevents undesired side reactions.

  • Solvent system : Methanol facilitates proton exchange and salt stabilization.

Esterification and Lactone Byproduct Formation

The potassium salt (Compound 3) undergoes esterification using methanol and thionyl chloride (SOCl₂) , yielding the methyl ester (Compound 4). This step is critical for activating the carbonyl group for subsequent Wittig reactions. Notably, the reaction generates 4-methyl-3-methoxy-5-styryl-2,5-dihydrofuran-2-one (Compound 5) as a byproduct (15–18% yield). Chromatographic purification on silica gel (methanol eluent) isolates the ester, with a melting point of 49–50°C.

Wittig Reaction and Photochemical Isomerization

Methoxymethyl-Triphenylphosphorane Coupling

The methyl ester (Compound 4) reacts with methoxymethyl-triphenylphosphorane in anhydrous ether to form 9(Z)-strobilurin (Compound 6). This Wittig reaction proceeds via a ylide intermediate, with potassium tert-butoxide facilitating deprotonation. The crude product contains 9(Z),11(Z)-strobilurin A , which is removed via silica gel chromatography using petroleum ether-toluene gradients.

Mercury Vapor Lamp Irradiation

The final stereochemical inversion at the Δ⁹ position is achieved through photochemical isomerization . Irradiation with a mercury vapor lamp (Solidex filter) in acetone-benzene induces configurational change to the bioactive (E)-isomer (this compound). Optimal conditions include:

  • Solvent ratio : 9:1 acetone-benzene.

  • Reaction time : 6–8 hours.

  • Light wavelength : 300–400 nm (UV-A range).

Post-irradiation analysis via ¹H-NMR confirms structural identity with natural this compound, showing characteristic signals at δ2.04 (C-CH₃), δ3.92 (OCH₃), and δ7.18–7.71 (aromatic and conjugated protons).

Modern Approaches Using Formamide Acetals

Enamine Formation and Hydrolysis

An alternative route (CN103030598A) employs formamide acetals (e.g., DMF-DMA) to synthesize this compound analogs. The process involves:

  • Condensation : Heating substituted cinnamaldehyde derivatives with formamide acetals at 90–120°C for 5–10 hours.

  • Acidic hydrolysis : Treatment with 10% HCl yields enol aldehydes.

  • Methylation : Phase-transfer catalysis (benzyltriethylammonium chloride) enables efficient O-methylation using methyl sulfate.

Comparative Analysis of Synthetic Methods

ParameterClassical MethodModern Method
Key Reagents Methoxymethyl-phosphoraneFormamide acetals
Critical Step Photochemical isomerizationPhase-transfer methylation
Yield 40–50% (per step)85% (overall)
Stereoselectivity Dependent on UV irradiationControlled by enamine geometry
Safety Profile Requires mercury lampsAvoids hazardous reagents

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR (CDCl₃) : δ3.64 (s, OCH₃), δ7.22–7.71 (aromatic protons), δ8.4 (s, pyrimidine proton).

  • ¹³C-NMR : 167.8 ppm (ester carbonyl), 152.3 ppm (conjugated double bonds).

High-Performance Liquid Chromatography (HPLC)

  • Purity : ≥98.5% (external standard method).

  • Retention time : 12.3 minutes (C18 column, acetonitrile-water gradient) .

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